1-(2-methoxyethyl)-3-((tetrahydro-2H-pyran-4-yl)(thiophen-2-yl)methyl)urea
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Overview
Description
1-(2-methoxyethyl)-3-((tetrahydro-2H-pyran-4-yl)(thiophen-2-yl)methyl)urea is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in medicinal chemistry, agriculture, and material science. The unique structure of this compound, which includes a methoxyethyl group, a tetrahydropyran ring, and a thiophene moiety, suggests potential for various chemical and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-methoxyethyl)-3-((tetrahydro-2H-pyran-4-yl)(thiophen-2-yl)methyl)urea typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Urea Core: Reacting an isocyanate with an amine to form the urea core.
Introduction of the Methoxyethyl Group: Using a nucleophilic substitution reaction to attach the methoxyethyl group.
Formation of the Tetrahydropyran Ring: Cyclization reactions to form the tetrahydropyran ring.
Attachment of the Thiophene Moiety: Coupling reactions to introduce the thiophene group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(2-methoxyethyl)-3-((tetrahydro-2H-pyran-4-yl)(thiophen-2-yl)methyl)urea can undergo various chemical reactions, including:
Oxidation: The thiophene moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The urea core can be reduced to form amines.
Substitution: The methoxyethyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines, alcohols, or thiols.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation of the thiophene moiety would yield sulfoxides or sulfones, while reduction of the urea core would yield amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential bioactive compound with antimicrobial, antifungal, or anticancer properties.
Medicine: As a lead compound for the development of new pharmaceuticals.
Industry: As an intermediate in the production of agrochemicals or materials.
Mechanism of Action
The mechanism of action of 1-(2-methoxyethyl)-3-((tetrahydro-2H-pyran-4-yl)(thiophen-2-yl)methyl)urea would depend on its specific biological target. Potential mechanisms could include:
Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor Modulation: Interacting with cellular receptors to modulate their activity.
DNA Interaction: Binding to DNA and affecting gene expression.
Comparison with Similar Compounds
Similar Compounds
1-(2-methoxyethyl)-3-(phenylmethyl)urea: Similar structure but lacks the tetrahydropyran and thiophene moieties.
1-(2-methoxyethyl)-3-(pyridin-2-ylmethyl)urea: Similar structure but contains a pyridine ring instead of the tetrahydropyran and thiophene moieties.
Uniqueness
1-(2-methoxyethyl)-3-((tetrahydro-2H-pyran-4-yl)(thiophen-2-yl)methyl)urea is unique due to the presence of both the tetrahydropyran ring and the thiophene moiety, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
1-(2-methoxyethyl)-3-[oxan-4-yl(thiophen-2-yl)methyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O3S/c1-18-9-6-15-14(17)16-13(12-3-2-10-20-12)11-4-7-19-8-5-11/h2-3,10-11,13H,4-9H2,1H3,(H2,15,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVIMZLFLCIZULD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)NC(C1CCOCC1)C2=CC=CS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.40 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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